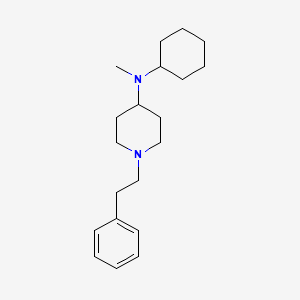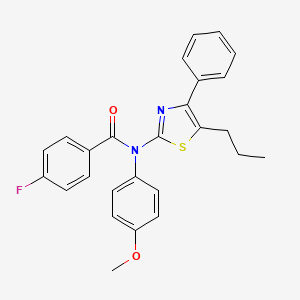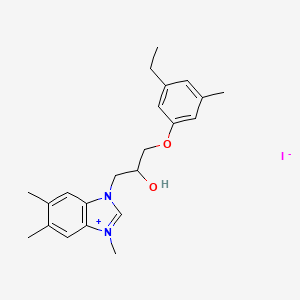
N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring substituted with cyclohexyl, methyl, and phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Substitution Reactions: The cyclohexyl, methyl, and phenylethyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the compound to simpler forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) can facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dealkylated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Fentanyl: A well-known synthetic opioid with a similar piperidine structure but different substituents.
Cyclopropylfentanyl: Another fentanyl analogue with a cyclopropyl group instead of the cyclohexyl group.
Etazene: A benzimidazole opioid with different structural features but similar pharmacological properties.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-21(19-10-6-3-7-11-19)20-13-16-22(17-14-20)15-12-18-8-4-2-5-9-18/h2,4-5,8-9,19-20H,3,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDQHQRIKPKQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B5082043.png)
![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5082056.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B5082066.png)
![1-{4-[4-(diphenylmethyl)-1-piperazinyl]-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5082070.png)

![2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5082085.png)
![Methyl 4-[[butyl(methyl)amino]methyl]benzoate](/img/structure/B5082092.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)-N~2~-phenylglycinamide](/img/structure/B5082099.png)
![4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5082102.png)
![2-[2-(4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5082110.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[(1-isopropyl-4-piperidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082127.png)

![4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B5082138.png)
![methyl 4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5082146.png)
